molecular formula C13H11BrN2O B1487177 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097968-82-4

6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1487177
CAS RN: 2097968-82-4
M. Wt: 291.14 g/mol
InChI Key: LVHKACNFFSJDOO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules, such as nucleotides . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving organometallic reagents . For instance, bromophenyl boronate esters can react with t-BuLi at low temperatures to yield borinic acids .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data, such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of pyrimidines and bromophenyls. For example, bromophenyl groups can participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, these properties are often determined using techniques like X-ray diffraction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis and Antimicrobial Activity : Research on derivatives of pyrimidine, such as those involving bromophenyl groups, has been focused on their synthesis and evaluation for antimicrobial activities. For instance, compounds synthesized from bromophenyl and cyclopropyl substituted pyrimidines have shown potential antimicrobial properties, indicating their usefulness in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

  • Antiviral Activity of Pyrimidine Derivatives : Studies on pyrimidine derivatives, including those with substitutions similar to the compound , have demonstrated their antiviral activities, especially against retroviruses. This suggests their potential application in antiviral drug development (Hocková et al., 2003).

  • Synthesis of α-Aminophosphonates : The synthesis of α-aminophosphonates from cyclopropylpyrimidine derivatives highlights the versatility of these compounds in synthesizing phosphorus-containing compounds, which have various industrial and pharmaceutical applications (Reddy et al., 2014).

Medicinal Chemistry Applications

  • Cancer Research : Bromophenol derivatives, including those structurally related to the queried compound, have been studied for their potential anticancer properties. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents (Guo et al., 2018).

  • Anticonvulsant Properties : The structural analysis and theoretical studies of compounds like E139, which contain bromophenyl groups, have been conducted to understand their anticonvulsant properties better. These studies provide insights into the design of new anticonvulsant agents (Edafiogho et al., 2003).

Structural and Theoretical Studies

  • X-ray Crystallography : The structural determination of compounds such as cyprodinil, which shares a similar heterocyclic core, has been achieved through X-ray crystallography. These studies are crucial for understanding the molecular geometry and potential interactions of these compounds (Jeon et al., 2015).

  • Theoretical Insights : Quantum chemical insights and synthesis of arylsulfonylated pyrimidine derivatives demonstrate the importance of theoretical calculations in predicting the stability, reactivity, and other properties of such compounds (Ali et al., 2021).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, catalysis, or materials science .

properties

IUPAC Name

4-(2-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHKACNFFSJDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
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6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
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6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol

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